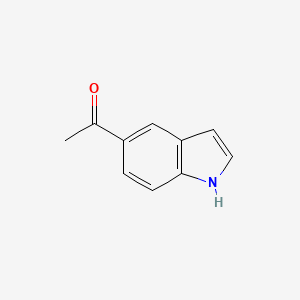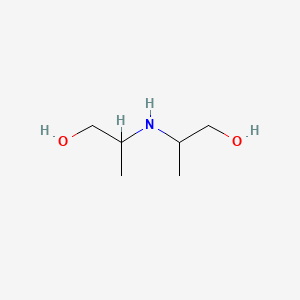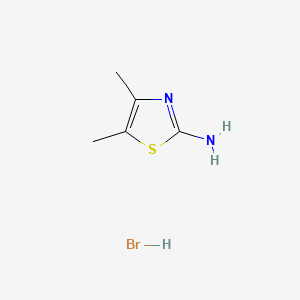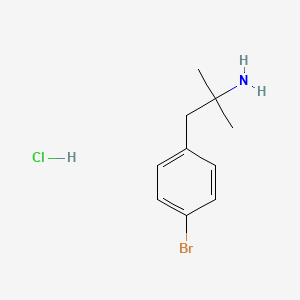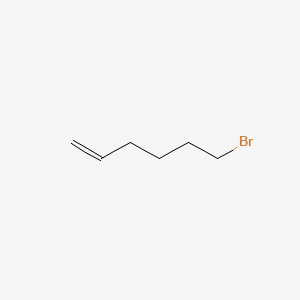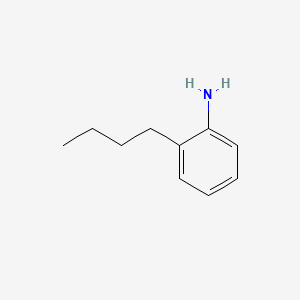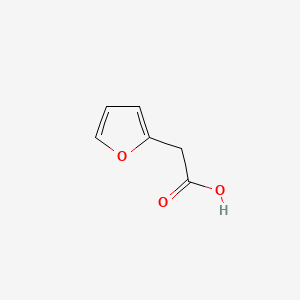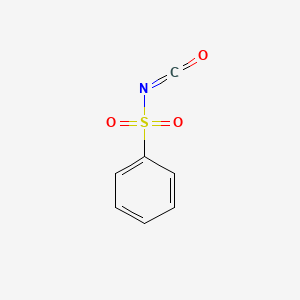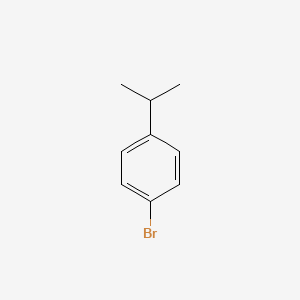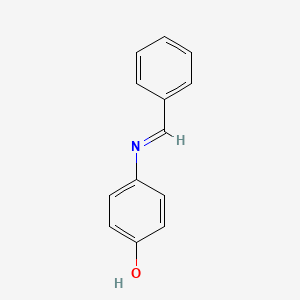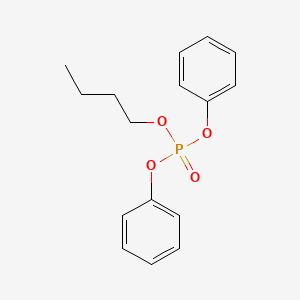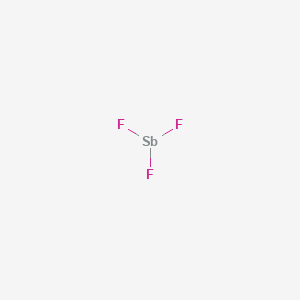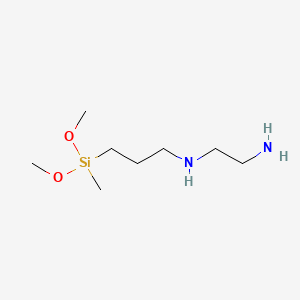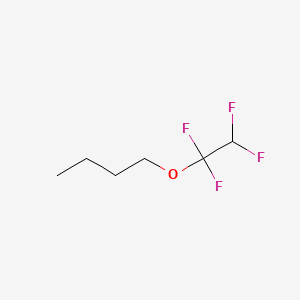
Ether, butyl 1,1,2,2-tetrafluoroethyl
説明
Ether, butyl 1,1,2,2-tetrafluoroethyl, also known as n-Butyl 1,1,2,2-tetrafluoroethyl ether, is a chemical compound with the molecular formula C6H10F4O . It is a fluorinated linear ether that has several key properties that make it useful in batteries .
Molecular Structure Analysis
The molecular structure of Ether, butyl 1,1,2,2-tetrafluoroethyl consists of a total of 38 bonds. There are 20 non-H bonds, 10 rotatable bonds, and 1 aliphatic ether .Physical And Chemical Properties Analysis
The physical and chemical properties of Ether, butyl 1,1,2,2-tetrafluoroethyl include a melting point of 10°C, a density of 1.11, and it exists in a liquid form . It has a molecular weight of 174.14 g/mol .科学的研究の応用
Application in High-Voltage Li-rich Mn-based Layered Cathode Materials
-
Scientific Field : This application falls under the field of Material Science , specifically in the development of high-voltage Li-rich Mn-based layered cathode materials for lithium batteries .
-
Methods of Application or Experimental Procedures : The TFEPE was added to 1.2 mol·L−1 LiPF6 EC/EMC/DEC at different concentrations to synthesize a series of electrolytes. The effects of TFEPE on the electrochemical performance of LMNC at 0.1C and 1.0C rates were investigated. Scanning electron microscopy was used to observe the surface morphology of LMNC before and after cycling. X-ray photoelectron spectroscopy was conducted to analyze the surface compositions and chemical states, and transmission electron microscopy was performed to directly examine the changes in the structure of LMNC before and after cycling .
-
Results or Outcomes : The results suggested that TFEPE was preferentially oxidized and produced inorganic compounds (MeF and Li 2 CO 3) on the surface of LMNC, which effectively inhibited the side reactions between LMNC and the electrolyte. MeF and Li 2 CO 3 delayed the propagation of the phase transitions of LMNC primary particles from the surface to the bulk, thereby improving the cycling performance of LMNC .
Application in High-Voltage Li2CoPO4F Cathode
-
Scientific Field : This application falls under the field of Material Science , specifically in the development of high-voltage Li2CoPO4F cathode for lithium batteries .
-
Methods of Application or Experimental Procedures : Linear sweep voltammetry (LSV) and charging/discharging tests demonstrate that the F-EPE/DMC electrolyte possesses both a high oxidation voltage up to 6.2 V vs. Li+/Li on Pt electrode and superior oxidation stability on Li2CoPO4F cathode .
-
Results or Outcomes : The capacity retention of Li2CoPO4F cathode increases from 15% in EC/DMC electrolyte to 51% in F-EPE/DMC electrolyte after 100 cycles at 1 C between 3.0 and 5.4 V .
General Applications
-
Methods of Application or Experimental Procedures : It can be used as a cleaning agent, a desiccant, and an auxiliary agent for removing dust or non-condensable gases .
-
Results or Outcomes : The use of this compound as a solvent, cleaning agent, and desiccant can contribute to more environmentally friendly industrial processes .
Application in High-Voltage Li2CoPO4F Cathode
-
Scientific Field : This application falls under the field of Material Science , specifically in the development of high-voltage Li2CoPO4F cathode for lithium batteries .
-
Methods of Application or Experimental Procedures : Linear sweep voltammetry (LSV) and charging/discharging tests demonstrate that the F-EPE/DMC electrolyte possesses both a high oxidation voltage up to 6.2 V vs. Li + /Li on Pt electrode and superior oxidation stability on Li2CoPO4F cathode .
-
Results or Outcomes : The capacity retention of Li2CoPO4F cathode increases from 15% in EC/DMC electrolyte to 51% in F-EPE/DMC electrolyte after 100 cycles at 1 C between 3.0 and 5.4 V .
General Applications
-
Methods of Application or Experimental Procedures : It can be used as a cleaning agent, a desiccant, and an auxiliary agent for removing dust or non-condensable gases .
-
Results or Outcomes : The use of this compound as a solvent, cleaning agent, and desiccant can contribute to more environmentally friendly industrial processes .
Safety And Hazards
The safety data sheet for a similar compound, T-BUTYL1,1,2,2-TETRAFLUOROETHYLETHER, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
1-(1,1,2,2-tetrafluoroethoxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F4O/c1-2-3-4-11-6(9,10)5(7)8/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVGBESMFDRXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189327 | |
| Record name | Ether, butyl 1,1,2,2-tetrafluoroethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ether, butyl 1,1,2,2-tetrafluoroethyl | |
CAS RN |
358-37-2 | |
| Record name | 1-(1,1,2,2-Tetrafluoroethoxy)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, butyl 1,1,2,2-tetrafluoroethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ether, butyl 1,1,2,2-tetrafluoroethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | n-butyl 1,1,2,2-tetrafluoroethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



